Elagolix sodium

概要

説明

Elagolix sodium is the first marketed orally active non-peptide gonadotropin-releasing hormone receptor antagonist (GnRHR-ant) for the management of hormone-dependent diseases, such as endometriosis and uterine fibroids . It is used to manage moderate to severe pain caused by endometriosis .

Synthesis Analysis

Elagolix sodium salt was synthesized through a detailed NMR investigation, which allowed the complete assignment of the 1H, 13C, and 15N NMR signals . The synthetic intermediates of Elagolix sodium were also thoroughly analyzed .Molecular Structure Analysis

Elagolix sodium has a complex molecular structure. A thorough NMR analysis of this drug, together with its synthetic intermediates, allowed the complete assignment of the 1H, 13C, and 15N NMR signals .Chemical Reactions Analysis

Elagolix sodium was exposed to forced degradation (acid, base, neutral, oxidative, thermal, and photolytic) as per International Council for Harmonisation guidelines . The structure characterization of Elagolix sodium and its degradants was described in the study .Physical And Chemical Properties Analysis

Elagolix sodium is a non-peptide, orally bioavailable small molecule, amorphous solid that is freely soluble in water . Its molecular weight is 653.6 g/mol .科学的研究の応用

Treatment of Endometriosis

Elagolix sodium salt is the first marketed orally active non-peptide gonadotropin-releasing hormone receptor antagonist (GnRHR-ant) for the management of hormone-dependent diseases, such as endometriosis . It has been on the market since 2018 .

Treatment of Uterine Fibroids

In addition to endometriosis, Elagolix sodium is also used for the treatment of uterine fibroids . This application is based on its ability to act as a GnRHR antagonist .

Spectroscopic Analysis

Despite its presence on the market since 2018, a thorough NMR analysis of this drug, together with its synthetic intermediates, was still lacking . Therefore, it has been used in spectroscopic studies to fill this literature gap .

Crystallographic Studies

Elagolix sodium has been used in crystallographic studies. These studies have helped in understanding the structure of the compound and its synthetic intermediates .

Conformational Studies

Elagolix sodium has been used in conformational studies. These studies have allowed the determination of the stereochemical profile of the two atropisomers, detectable in solution .

Drug Discovery

The results from the spectroscopic, crystallographic, and conformational studies of Elagolix sodium contribute to further understanding of the topic of atropisomerism in drug discovery . This could be applied in the design of safe and stable analogs, endowed with improved target selectivity .

作用機序

Target of Action

Elagolix sodium, also known as Elagolix sodium salt, is a non-peptide, orally active gonadotropin-releasing hormone receptor antagonist (GnRHR-ant) . The primary target of Elagolix sodium is the GnRH receptor in the pituitary gland . These receptors play a crucial role in the regulation of the reproductive system.

Mode of Action

Elagolix sodium works by competitively binding to GnRH receptors in the pituitary gland . As a GnRH antagonist, Elagolix binds without stimulating the receptors . This competitive binding leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) observed 4 to 6 hours after administration .

Biochemical Pathways

The suppression of LH and FSH by Elagolix sodium leads to decreased levels of ovarian sex hormones , estradiol and progesterone . This reduction in hormone levels helps manage hormone-dependent diseases such as endometriosis and uterine fibroids .

Pharmacokinetics

Elagolix sodium is metabolized by multiple cytochrome P450 (CYP) enzymes in vitro, with a predominant contribution from CYP3A4 (approximately 50%) and minor contributions from other CYPs . The pharmacokinetics of Elagolix have been well-characterized in clinical studies . It’s important to note that the pharmacokinetics show significant population variability and are minimally affected by patients’ baseline characteristics and demographics, except for clinically relevant extrinsic and intrinsic factors such as coadministered strong organic anion transporting polypeptide (oatp) 1b1 inhibitors and severe hepatic impairment .

Result of Action

The molecular and cellular effects of Elagolix sodium’s action result in the management of moderate to severe pain associated with endometriosis . By reducing the levels of ovarian sex hormones, Elagolix sodium can alleviate the symptoms of endometriosis and other hormone-dependent diseases .

Action Environment

For instance, strong OATP1B1 inhibitors and severe hepatic impairment are contraindications for the use of Elagolix .

Safety and Hazards

将来の方向性

特性

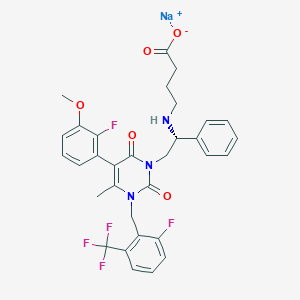

IUPAC Name |

sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYGXRQUFSRDCH-UQIIZPHYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29F5N3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003247 | |

| Record name | Elagolix sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Elagolix sodium | |

CAS RN |

832720-36-2 | |

| Record name | Elagolix sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832720362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elagolix sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl) benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino) butanoic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAGOLIX SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5948VUI423 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)